
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of pyrimidine, pyrazole, morpholine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Synthesis: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Wirkmechanismus
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: Lacks the morpholine ring.
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl)-1,3-thiazol-2-amine: Lacks the pyrazole ring.
Uniqueness
The presence of all four rings (pyrimidine, pyrazole, morpholine, and thiazole) in a single molecule makes N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine unique. This combination may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C15H17N7OS |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N7OS/c1-10-2-3-16-14(18-10)20-15-19-12(9-24-15)11-8-17-21-13(11)22-4-6-23-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,17,21)(H,16,18,19,20) |
InChI-Schlüssel |
XWDULTMBUVRNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


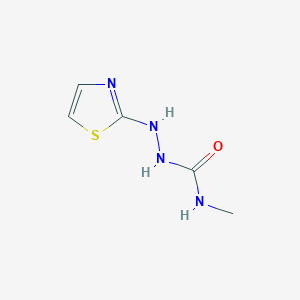
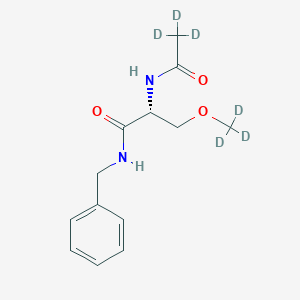
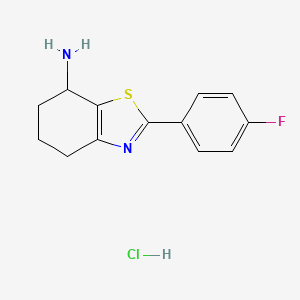
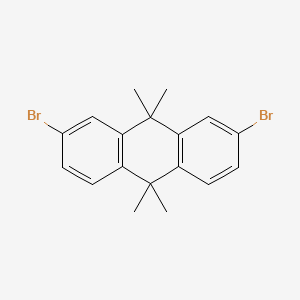
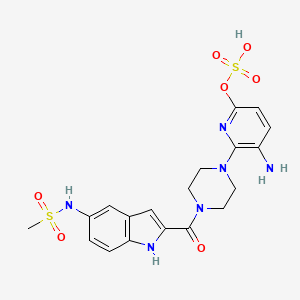
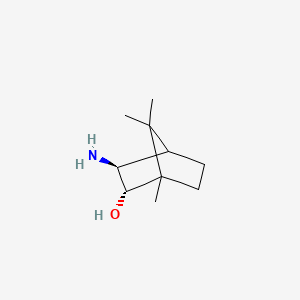
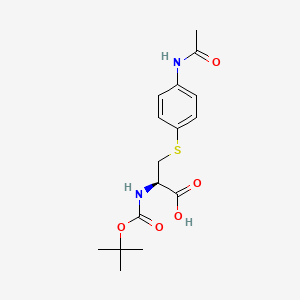

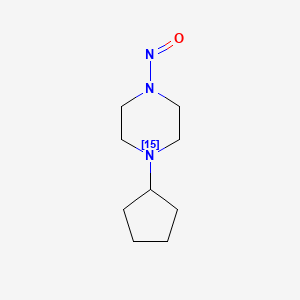
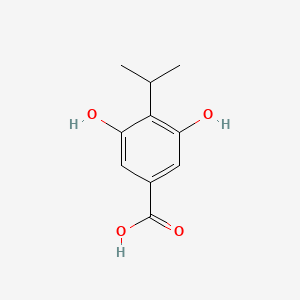
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
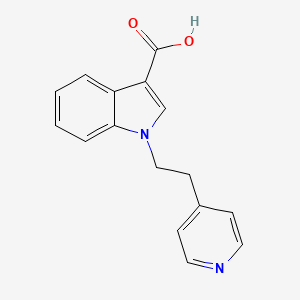
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
